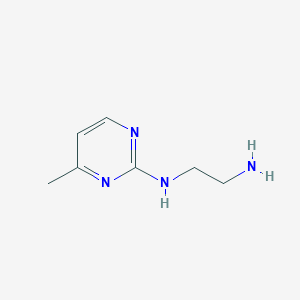

N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H12N4/c1-6-2-4-9-7(11-6)10-5-3-8/h2,4H,3,5,8H2,1H3,(H,9,10,11) |

InChI Key |

MHNLIVPBRUYPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine is synthesized through a multi-step process involving the reaction of 4-methylpyrimidine derivatives with ethane-1,2-diamine. The compound's structure can be represented as follows:This compound contains a pyrimidine ring, which is crucial for its biological activity. The synthesis typically involves:

- Reagents : 4-methylpyrimidine and ethane-1,2-diamine.

- Conditions : The reaction may require specific temperature and solvent conditions to optimize yield.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of this compound and related compounds. For instance, hybrids of 4-aminoquinoline-pyrimidine have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Key Findings :

- In Vitro Studies : Compounds derived from this structure exhibited minimal cytotoxicity against Vero cell lines while demonstrating significant inhibition of parasitemia in infected red blood cells .

- In Vivo Studies : In mouse models infected with P. berghei, certain derivatives showed up to 100% suppression of parasitemia when administered at optimal dosages .

Other Potential Applications

Beyond its antimalarial properties, this compound may have applications in:

Medicinal Chemistry

Due to its structural characteristics, this compound can serve as a scaffold for developing new therapeutic agents targeting various diseases beyond malaria.

Material Science

Research into amine hardeners has suggested that derivatives of this compound could be utilized in creating materials with high renewable carbon content, enhancing sustainability in chemical manufacturing processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key ethane-1,2-diamine derivatives with varying substituents, highlighting differences in molecular weight, synthesis, and applications:

Key Comparative Analyses

Electronic and Steric Effects

- Pyrimidine vs. Thiazole: The 4-methylpyrimidine group in the target compound is electron-deficient compared to the thiazole ring (), which contains sulfur.

- Aromatic vs. Aliphatic Substituents: Aliphatic polyamines like DETA and TETA () have flexible backbones with multiple -NH- groups, enabling strong chelation with metal ions. In contrast, aromatic substituents (e.g., pyrimidine, quinoline) may improve adsorption via π-π interactions but reduce solubility.

Research Findings

- DFT Studies : Aliphatic amines’ corrosion inhibition correlates with HOMO/LUMO energy gaps and adsorption energies (). The pyrimidine derivative’s planar structure may offer distinct electronic profiles, warranting computational validation.

- Biological Activity: The 7-chloroquinoline analog () demonstrated low cytotoxicity in silico, aligning with Lipinski’s rules.

Biological Activity

N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 4-position with a methyl group, linked to an ethane-1,2-diamine backbone. Its molecular formula is with a molecular weight of approximately 168.21 g/mol. The structural characteristics enable significant interactions with various biological targets, which are crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The following mechanisms have been identified:

- Receptor Modulation : The compound acts as an antagonist or modulator of various receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, altering their activity and potentially leading to therapeutic effects against diseases such as cancer and infections.

Antitumor Activity

Research has shown that this compound exhibits significant antitumor activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that the pyrimidine moiety plays a critical role in enhancing antimicrobial efficacy.

Antimalarial Activity

Recent investigations into the antimalarial potential of this compound revealed promising results in inhibiting Plasmodium falciparum growth in vitro. Further studies in murine models showed that the compound could reduce parasitemia without exhibiting significant toxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antitumor Study : In a study published in RSC Advances, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound .

- Antimicrobial Evaluation : A study conducted on the antimicrobial activity demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .

- Antimalarial Research : In vivo studies using a Plasmodium berghei mouse model showed that administration of this compound resulted in a significant reduction in parasite load compared to untreated controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(5-Methylpyridin-2-yl)ethane-1,2-diamine | Pyridine ring substituted at 5-position | Antimicrobial and anticancer |

| N'-(6-propan-2-yl)pyrimidin-4-yl)ethane-1,2-diamine | Propanoyl group; similar receptor interactions | Potential antitumor effects |

| 6-methylpyrimidin-4-amines | Methyl substitution affects solubility | Various synthetic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.